(S)-4,5-Didehydropipecolic acid
Description
Overview of Pipecolic Acid Derivatives in Chemical and Biological Research
Pipecolic acid and its derivatives are cyclic non-proteinogenic amino acids that serve as crucial intermediates and structural motifs in a multitude of natural products and pharmacologically active compounds. nih.govresearchgate.netresearchgate.net Structurally, they are six-membered nitrogen-containing heterocycles, considered homologues of the five-membered ring amino acid, proline. researchgate.net This structural feature makes them valuable in the design of peptide conformations, as their incorporation can induce specific turns and impart rigidity, influencing the peptide's binding affinity to receptors and its stability against enzymatic degradation. researchgate.net
The pipecolic acid nucleus is a central component in many biologically active systems, including piperidine (B6355638) alkaloids and immunosuppressant macrolides like rapamycin (B549165) and FK506. researchgate.netnih.gov Derivatives of pipecolic acid are known for a wide spectrum of bioactivity, acting as enzyme inhibitors, antitumor agents, and antibiotics. researchgate.netnih.gov For instance, specific hydroxylated derivatives of pipecolic acid are key components of potent antimalarial and anticancer drugs. nih.gov Furthermore, these compounds are vital in metabolism; L-pipecolic acid is an intermediate in the catabolism of L-lysine in animals and a critical regulator of inducible plant immunity. researchgate.netnih.gov The broad utility and biological significance of the pipecolic acid scaffold have made its derivatives a major focus in the pharmaceutical and chemical industries. nih.govresearchgate.net
Historical Context of (S)-4,5-Didehydropipecolic Acid Discovery and Early Investigations
The history of this compound is intrinsically linked to the broader study of its parent compound, pipecolic acid. Pipecolic acid was first identified as a natural product in plants in 1952. nih.gov Shortly thereafter, studies in mammals established its biosynthetic origin from the essential amino acid L-lysine. nih.gov
While pinpointing the exact first synthesis or isolation of this compound is challenging from the available literature, interest in unsaturated derivatives grew with the advancement of synthetic methodologies and the discovery of their biological relevance. A significant development in this area was the elucidation of the pipecolic acid biosynthesis pathway in plants, which was found to proceed through an unsaturated intermediate, 2,3-dehydropipecolic acid. nih.gov This discovery highlighted that nature utilizes unsaturated pipecolic acid structures as key precursors in vital biological processes, such as plant defense, thereby stimulating further research into the synthesis and properties of various didehydropipecolic acid isomers, including the 4,5-didehydro variant. Early investigations into these compounds were largely driven by their potential as conformationally constrained amino acids for peptide modification and as chiral synthons for creating more complex molecules.
Significance of the (S)-Stereoisomer and its Structural Features in Academic Studies
The stereochemistry of pipecolic acid derivatives is pivotal to their biological function. frontiersin.org The (S)-configuration at the α-carbon corresponds to that of L-amino acids, the common proteinogenic enantiomers. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit high stereoselectivity. Consequently, the (S)- and (R)-enantiomers of a given pipecolic acid derivative can have vastly different, or even opposing, biological effects. researchgate.net For example, L-pipecolic acid ((S)-pipecolic acid) is a crucial regulator in plant immunity, whereas the D-enantiomer ((R)-pipecolic acid) can act as a growth inhibitor. researchgate.net This makes the enantiomerically pure (S)-isomer of 4,5-didehydropipecolic acid a molecule of significant interest for creating biologically active compounds that can interact specifically with their intended targets.
The structural features of this compound are also of great academic interest. The presence of the double bond between carbons 4 and 5 significantly restricts the conformational flexibility of the six-membered piperidine ring compared to its saturated counterpart. This rigidity is a desirable trait in medicinal chemistry and drug design, as it can pre-organize the molecule into a specific conformation for optimal binding to a biological target. This conformational constraint is a key area of study, with researchers using techniques like NMR analysis to understand how the ring pucker is influenced by the unsaturation and by various substituents. Furthermore, the double bond serves as a chemical handle for further functionalization, allowing for the stereoselective synthesis of a wide array of more complex, substituted piperidines. nih.gov
Current Research Landscape and Emerging Areas of Inquiry Pertaining to this compound
The current research landscape involving this compound and related unsaturated derivatives is focused on several key areas. A primary area is its application as a versatile chiral building block in asymmetric synthesis. Synthetic chemists are developing novel, stereoselective routes to produce functionalized piperidines, which are prevalent scaffolds in many pharmaceuticals. nih.gov this compound serves as a valuable starting material or intermediate in these synthetic campaigns.
Another significant area of inquiry is its use in the creation of peptidomimetics and conformationally restricted peptides. By incorporating this rigid amino acid analogue into peptide sequences, researchers can study how specific conformations influence biological activity, with potential applications in developing more stable and potent peptide-based drugs.
Furthermore, there is growing interest in the biological roles of pipecolic acid and its unsaturated precursors, particularly in plant biology. The discovery of a dehydropipecolic acid intermediate in the plant immune response has opened a new field of study. nih.gov While the naturally occurring intermediate in Arabidopsis is 2,3-dehydropipecolic acid, the study of isomers like the 4,5-didehydro variant can provide valuable insights into the structural requirements of the enzymes and receptors involved in these pathways. Emerging research may focus on using this compound as a chemical probe to investigate these biological processes or as a precursor to synthesize inhibitors for enzymes involved in pipecolic acid metabolism.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31456-71-0 | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Predicted Boiling Point | 277.9 ± 40.0 °C | |
| Predicted Density | 1.176 ± 0.06 g/cm³ | |
| Predicted pKa | 2.23 ± 0.20 |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQPUTODZKESPK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331580 | |
| Record name | L-Baikiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31456-71-0 | |
| Record name | Baikiain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31456-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Baikiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence, Distribution, and Biosynthetic Pathways
The investigation into (S)-4,5-Didehydropipecolic acid has revealed its presence across different domains of life, from terrestrial plants to marine organisms. Its identification and isolation are critical to understanding its ecological and biological significance.
Identification and Isolation of this compound in Biological Systems
This compound, also known historically as Baikiain, was notably isolated from the wood of the African teak, Baikiaea plurijuga. wikipedia.orgworldagroforestry.org This deciduous tree, native to southern Africa, is valued for its dense, durable timber. wikipedia.orghomehout.nl The presence of this compound in the heartwood highlights the diverse secondary metabolites produced by this plant species. worldagroforestry.org
In the case of dates (Phoenix dactylifera), comprehensive metabolomic studies have revealed a highly complex and dynamic chemical composition that changes throughout the ripening process. nih.gov These studies have identified a vast array of compounds, including numerous amino acids and their derivatives. nih.govresearchgate.net While these analyses confirm a rich metabolic profile, the specific identification of this compound in dates is not explicitly detailed in the current scientific literature.
The marine environment is a rich source of unique chemical compounds. However, literature specifically documenting the presence of this compound in the red algae Serraticardia maxima is scarce. ontosight.aialgaebase.org This species, belonging to the Corallinaceae family, is ecologically important for coral reef ecosystems. ontosight.ai While marine algae are known to produce a wide variety of secondary metabolites, the isolation of this specific pipecolic acid derivative from S. maxima has not been reported.
One of the most well-documented roles of a didehydropipecolic acid isomer is in the plant immune system, particularly in the model organism Arabidopsis thaliana. Here, 2,3-dehydropipecolic acid (2,3-DP) is a direct precursor to pipecolic acid (Pip), a key signaling molecule that regulates systemic acquired resistance (SAR), a plant-wide defense mechanism against pathogens. nih.govresearchgate.net
Elucidation of Enzymatic Biosynthesis Pathways of Didehydropipecolic Acids
The biosynthesis of pipecolic acid and its unsaturated derivatives is a complex enzymatic process that has been a subject of significant research, particularly in the context of plant immunity.
The primary precursor for the biosynthesis of didehydropipecolic acids in plants is the essential amino acid L-Lysine. nih.govlookchem.com Research has demonstrated that the carbon backbone of L-Lysine is converted through a series of enzymatic reactions to form the piperidine (B6355638) ring structure characteristic of these compounds. nih.govresearchgate.net This pathway is a crucial branch of lysine (B10760008) catabolism in organisms that produce these specialized metabolites.
In Arabidopsis thaliana, two key enzymes have been identified as central to the biosynthesis of pipecolic acid from L-Lysine: AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT4 (SARD4).
The enzyme ALD1, a lysine aminotransferase, catalyzes the initial steps of the pathway. It transfers the α-amino group from L-Lysine to an acceptor oxoacid. nih.govresearchgate.net This process leads to the formation of an intermediate which then cyclizes and isomerizes to produce 2,3-dehydropipecolic acid (2,3-DP). nih.gov
Following its synthesis, 2,3-DP is then acted upon by the reductase SARD4. This enzyme converts 2,3-DP into pipecolic acid (Pip). wikipedia.orgnih.govlookchem.com The coordinated action of ALD1 and SARD4 is essential for the production of Pip, which is required for the establishment of systemic acquired resistance in plants. wikipedia.orglookchem.com
Interactive Data Tables
Table 1: Natural Occurrence of this compound and Related Compounds
| Organism | Common Name | Compound Identified | Status |
| Baikiaea plurijuga | African Teak | Baikiain (L-4,5-dehydropipecolic acid) | Confirmed wikipedia.orgworldagroforestry.org |
| Phoenix dactylifera | Date Palm | This compound | Not explicitly confirmed nih.govresearchgate.net |
| Serraticardia maxima | Red Algae | This compound | Not reported ontosight.aialgaebase.org |
| Arabidopsis thaliana | Thale Cress | 2,3-Dehydropipecolic acid | Confirmed nih.govresearchgate.net |
Table 2: Key Enzymes in Didehydropipecolic Acid Biosynthesis (Arabidopsis thaliana)
| Enzyme | Full Name | Precursor/Substrate | Product | Function |
| ALD1 | AGD2-LIKE DEFENSE RESPONSE PROTEIN1 | L-Lysine | 2,3-Dehydropipecolic acid (2,3-DP) | Catalyzes transamination, cyclization, and isomerization steps. nih.govresearchgate.net |
| SARD4 | SAR-DEFICIENT4 | 2,3-Dehydropipecolic acid (2,3-DP) | Pipecolic acid (Pip) | Reduces the double bond in 2,3-DP to form Pip. wikipedia.orgnih.govlookchem.com |
Proposed Intermediates and Reaction Mechanisms within Biosynthetic Routes
The biosynthesis of pipecolic acid and its unsaturated derivatives, such as this compound, is understood to proceed from L-lysine through a series of enzymatic transformations. A key proposed intermediate in this pathway is 2,3-dehydropipecolic acid (2,3-DP). The formation of 2,3-DP is thought to involve a sequence of transamination, cyclization, and isomerization reactions. nih.gov
In the plant Arabidopsis thaliana, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) plays a crucial role in the initial steps of this pathway. nih.gov ALD1 is a lysine aminotransferase that catalyzes the transfer of the α-amino group of L-lysine to an acceptor oxoacid, such as pyruvate (B1213749) or α-ketoglutarate. This transamination reaction is proposed to produce α-amino-ε-ketocaproic acid (KAC).
Following its formation, KAC is believed to undergo a spontaneous or enzyme-assisted dehydrative cyclization. This intramolecular reaction would result in the formation of a cyclic imine, 1,2-dehydropipecolic acid (1,2-DP). Subsequently, an isomerization reaction is proposed to occur, converting 1,2-DP into the more stable enamine, 2,3-dehydropipecolic acid. nih.gov Combined mass spectrometric and infrared spectroscopic analyses of in vitro assays with ALD1 and plant extracts have provided evidence supporting 2,3-DP as the final product of the ALD1-catalyzed conversion of L-lysine. nih.gov
While the formation of 2,3-DP is a critical step, the subsequent reduction to pipecolic acid is carried out by reductases such as SARD4 in Arabidopsis. nih.gov However, the specific enzymatic step leading to the formation of the 4,5-double bond in this compound from a precursor like 2,3-DP has not been definitively characterized. It is hypothesized that a desaturase enzyme could act on a saturated or partially saturated pipecolic acid ring to introduce this double bond.
Table 1: Proposed Intermediates in the Biosynthesis of Dehydropipecolic Acids
| Intermediate | Precursor | Proposed Role |
| α-Amino-ε-ketocaproic acid (KAC) | L-Lysine | Product of transamination |
| 1,2-Dehydropipecolic acid (1,2-DP) | α-Amino-ε-ketocaproic acid (KAC) | Product of dehydrative cyclization |
| 2,3-Dehydropipecolic acid (2,3-DP) | 1,2-Dehydropipecolic acid (1,2-DP) | Product of isomerization |
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of pipecolic acid derivatives. These studies provide direct evidence for the incorporation of labeled precursors into the final product and help to confirm the identity of intermediates.
A key isotopic labeling experiment was conducted to confirm the structure of the dehydropipecolic acid intermediate formed by the enzyme ALD1. nih.gov In this study, tetradeuterated L-lysine, specifically L-Lys-4,4,5,5-d₄, was used as a substrate in in vitro assays with recombinant ALD1 protein. The resulting product was analyzed using mass spectrometry.
The mass spectral fragmentation pattern of the product formed from the deuterated lysine showed a mass shift of four units compared to the product formed from unlabeled lysine. nih.gov This mass increase directly demonstrated that the four deuterium (B1214612) atoms at positions 4 and 5 of the lysine backbone were retained in the final product. This finding was crucial as it indicated that the C4 and C5 positions of the piperideine ring remained saturated during the reaction sequence catalyzed by ALD1. Consequently, this result effectively ruled out the formation of other possible piperideine-2-carboxylic acid isoforms that would have required the removal of hydrogen (or deuterium) atoms from these positions. The data strongly supported the formation of either 1,2-dehydropipecolic acid or 2,3-dehydropipecolic acid as the enzymatic product. nih.gov
Table 2: Isotopic Labeling Studies in the Delineation of Dehydropipecolic Acid Biosynthesis
| Labeled Precursor | Enzyme/System | Analytical Method | Key Finding | Reference |
| L-Lys-4,4,5,5-d₄ | Recombinant ALD1 | Mass Spectrometry | The product showed a mass shift of +4, indicating retention of deuterium atoms at C4 and C5 of the piperideine ring. | nih.gov |
Biological and Pharmacological Research Insights: Mechanisms and Interactions
Biological Roles and Functional Implications of (S)-4,5-Didehydropipecolic Acid in Biological Systems
The functional significance of this compound spans from crucial involvement in plant immunity to observed physiological effects in animal models. Its biosynthesis and subsequent metabolic fate are key to understanding its biological impact.
In the realm of plant biology, this compound, often referred to by its isomer 2,3-dehydropipecolic acid (2,3-DP), is a critical intermediate in the biosynthesis of pipecolic acid (Pip), a central signaling molecule in plant immunity. nih.gov Pipecolic acid accumulation is essential for establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response that protects plants against secondary infections. nih.govfrontiersin.orgnih.gov
The biosynthesis pathway is initiated in response to pathogen attack. nih.govnih.gov The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine (B10760008) aminotransferase, catalyzes the conversion of L-lysine into 2,3-DP. nih.govfrontiersin.org This step involves transamination, cyclization, and isomerization. nih.gov Subsequently, the reductase enzyme SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4) converts 2,3-DP into pipecolic acid. nih.govfrontiersin.org The accumulation of pipecolic acid, both locally at the infection site and systemically in distal leaves, is a hallmark of SAR activation. nih.govfrontiersin.org Plants with mutations in the ALD1 gene are unable to produce 2,3-DP and are consequently deficient in pipecolic acid accumulation and unable to mount a proper SAR response. nih.gov This highlights the indispensable role of this compound as the direct precursor to the mobile immune signal Pip, making it a pivotal component of the plant's defense arsenal (B13267) against pathogens. nih.govsciprofiles.com
While the downstream product of this compound, pipecolic acid, is known to be a precursor for various secondary metabolites in microbes, the direct role and metabolic pathways involving this compound itself in microorganisms are not extensively documented in current scientific literature. medchemexpress.com Some studies suggest that pipecolic acid found in human physiological fluids may be a catabolic product of dietary lysine metabolism by intestinal bacteria, but a specific metabolic role for its didehydro- intermediate has not been detailed. nih.gov Further research is required to elucidate the potential involvement of this compound in microbial biosynthetic or degradative pathways.
Research using model organisms has provided insights into the systemic effects of this compound (Baikian). A study investigating the toxicity of baikiain, which was identified as a major component in tara protein flour linked to adverse health events, utilized a mouse model to assess its in vivo effects. acs.orgacs.orgnih.govmendeley.com Oral administration of a high dose of baikiain (1 g/kg body weight) to ND4 mice resulted in a statistically significant increase in blood alanine (B10760859) aminotransferase (ALT) levels, a key indicator of liver damage. acs.orgacs.orgnih.govresearchgate.net Concurrently, a significant depletion of total glutathione (B108866) (GSH) in the liver was observed. acs.orgacs.orgnih.govresearchgate.net Glutathione is a critical antioxidant, and its depletion suggests the induction of oxidative stress. The study also noted significant increases in other markers associated with liver and kidney toxicity, including blood urea (B33335) nitrogen (BUN), creatinine (B1669602) (CRE), and amylase (AMY) at later time points. acs.orgacs.org
Conversely, in vitro studies on human hepatic (HepG2) cells showed no cytotoxic effects from baikiain at concentrations up to 10 µg/mL. acs.org This discrepancy suggests that the toxicity observed in vivo may not be caused by the compound itself but rather by one or more of its metabolites formed within the organism. acs.orgacs.org
| Parameter | 0 hr (Control) | 2 hr Post-treatment | 4 hr Post-treatment | 6 hr Post-treatment |
|---|---|---|---|---|
| ALT (U/L) | 42.7 ± 3.4 | 106.8 ± 16.5 | 155.6 ± 28.2† | 170.9 ± 25.1† |
| BUN (mg/dL) | 20.3 ± 0.6 | 22.2 ± 1.2 | 27.5 ± 2.0 | 31.6 ± 1.7† |
| CRE (mg/dL) | 0.14 ± 0.01 | 0.15 ± 0.01 | 0.20 ± 0.02¶ | 0.24 ± 0.02† |
| AMY (U/L) | 1345 ± 36 | 1445 ± 50 | 1652 ± 77¶ | 1808 ± 73† |
| Liver Total GSH (nmol/mg protein) | 42.1 ± 1.7 | 36.1 ± 2.3 | 26.5 ± 2.1† | 25.1 ± 1.9† |
Data represents mean ± SEM, n=10 mice per group. Statistical significance compared to control: ¶p < 0.05, *p < 0.01, †p < 0.001. Data adapted from Chittiboyina et al., 2023.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuqAoRTbRtQPE-jn8vhL-erVe_x_7QqNgv5RG4_cDRdTrxElpxnjCd1Mju9n6-WiwhhtFMI9lrcofPCaLGmNZ0DAQieZwTKhocSfNaZqPU6Vb1hoQYCYHqdrIWYUyLpmqE9qUDNZJpk6xWU5vTg5TsZA%3D%3D)]Investigation of Biological Activity and Putative Molecular Targets
Identifying the specific molecular interactions of this compound is crucial for understanding its mechanism of action. Research has focused on its effects on enzyme activity and other potential biological targets.
In vitro assays have been employed to characterize the bioactivity of Baikiain. Studies screened for several toxic attributes, including hemagglutination, mitogenic activity (via Toll-like receptor 4 activation), and pro-oxidant activity. acs.orgacs.org The pure compound did not exhibit any of these activities in the tested in vitro systems, indicating a lack of direct effect in these specific biological processes. acs.orgresearchgate.net
The most significant finding regarding its bioactivity is its role as an enzyme inhibitor. Baikiain has been reported to be a strong, time-dependent, irreversible inhibitor of L-pipecolate oxidase. acs.orgacs.org This enzyme is involved in the metabolic pathway of pipecolic acid. Irreversible inhibition implies that Baikiain covalently binds to the enzyme, permanently inactivating it. This potent inhibitory action is a key aspect of its biological activity profile. No specific receptor binding assays for this compound have been prominently reported in the literature.
The primary molecular target identified for this compound is the enzyme L-pipecolate oxidase. acs.orgacs.org It is hypothesized that the irreversible inhibition of this enzyme could disrupt the normal metabolism of L-pipecolic acid, potentially leading to cellular stress. acs.orgmarlerblog.com Furthermore, it is speculated that the in vivo metabolism of baikiain, possibly through CYP-mediated oxidation, could form reactive intermediates such as 4,5-epoxypipecolic acid. acs.org This metabolite is also reported to be a potent irreversible inhibitor of L-pipecolate oxidase and could contribute to the observed toxicity by depleting glutathione and inactivating detoxifying enzymes. acs.orgacs.org There is currently no evidence in the reviewed literature to suggest that this compound interacts with or targets G-protein coupled receptors (GPCRs). The focus of current research remains on its enzymatic interactions and metabolic fate.
Mechanistic Studies of Molecular Interactions and Signaling Pathways
While direct and extensive mechanistic studies specifically targeting this compound are not widely available in published literature, insights into its potential molecular interactions and signaling pathways can be extrapolated from research on its metabolic precursor, L-pipecolic acid. L-pipecolic acid is a key regulator in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response.
The biosynthesis of L-pipecolic acid involves the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid (P2C), a cyclic imine that is a close structural relative of this compound. nih.govresearchgate.net This conversion is catalyzed by the aminotransferase ALD1. Subsequently, P2C is reduced to L-pipecolic acid by the enzyme SARD4. nih.govresearchgate.net The accumulation of L-pipecolic acid is crucial for the induction of SAR and acts as a signaling molecule that primes the plant for a more robust defense response upon subsequent pathogen attack. nih.gov
The signaling cascade initiated by L-pipecolic acid involves both salicylic (B10762653) acid (SA)-dependent and -independent pathways. nih.gov While L-pipecolic acid accumulation can lead to an increase in SA levels, it can also potentiate defense responses independently of SA. nih.gov Given the structural similarity, it is plausible that this compound could interact with the same or similar enzymatic and receptor targets as L-pipecolic acid or its immediate precursors and derivatives, potentially modulating the SAR pathway. However, without direct experimental evidence, this remains a hypothesis. The unsaturated nature of the 4,5-bond in this compound introduces a conformational rigidity that could influence its binding affinity and efficacy compared to the saturated L-pipecolic acid.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Specific structure-activity relationship (SAR) studies for this compound are limited. However, the principles of SAR can be discussed based on studies of related pipecolic acid derivatives and other bioactive small molecules.
Stereochemistry is a critical determinant of biological activity, influencing how a molecule interacts with its chiral biological targets such as enzymes and receptors. mdpi.com For pipecolic acid and its derivatives, the stereochemistry at the C2 position is crucial for its biological function. For instance, in humans, L-pipecolic acid is the predominant enantiomer found in plasma, while D-pipecolic acid is primarily excreted in urine. nih.gov This differential handling suggests stereospecific interactions with enzymes and transporters.
In the context of potential therapeutic applications, the specific stereoconfiguration of pipecolic acid derivatives has been shown to be essential for their inhibitory activity against various enzymes. For example, in the design of inhibitors for the Legionella MIP protein, the stereochemistry of the pipecolic acid scaffold is a key factor in determining binding affinity. nih.gov Therefore, it is highly probable that the (S)-configuration of 4,5-didehydropipecolic acid is essential for its specific biological activities, and its enantiomer, (R)-4,5-didehydropipecolic acid, would likely exhibit different or no activity.
Systematic modifications of a lead compound are a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For pipecolic acid derivatives, modifications at various positions of the piperidine (B6355638) ring have been explored to modulate their biological activity.
For instance, the introduction of hydroxyl groups, as seen in (2S,3S)-3-hydroxypipecolic acid, can introduce new hydrogen bonding interactions, potentially increasing binding affinity to a target protein. researchgate.net The synthesis of various substituted pipecolic acid derivatives at positions C3, C4, C5, and C6 has been a subject of extensive research to explore their therapeutic potential. nih.gov
The impact of introducing a double bond at the 4,5-position, as in this compound, would significantly alter the conformation of the piperidine ring compared to its saturated counterpart. This change in ring pucker and the introduction of a planar moiety could lead to novel interactions with biological targets or, conversely, abolish existing ones. The table below illustrates hypothetical effects of systematic modifications on the bioactivity of a generic pipecolic acid scaffold, based on general principles of medicinal chemistry.
| Modification | Position | Potential Impact on Bioactivity | Rationale |
| Hydroxylation | C3, C4, C5 | Increased potency, altered selectivity | Introduction of hydrogen bond donors/acceptors |
| Alkylation | C2, C3, C4, C5, C6 | Altered steric interactions, increased lipophilicity | Probing binding pocket size and hydrophobicity |
| Unsaturation | C4-C5 | Altered ring conformation, potential for new interactions | Introduction of rigidity and planarity |
| Esterification | Carboxyl group | Increased cell permeability (prodrug) | Masking polar group to improve pharmacokinetics |
| Amidation | Carboxyl group | Altered hydrogen bonding and charge | Modifying interactions with target residues |
Rational drug design utilizes the understanding of a biological target's structure and the SAR of known ligands to design more potent and selective inhibitors. umn.edurug.nl For pipecolic acid-based scaffolds, rational design approaches have been employed to develop inhibitors for various targets. For example, pipecolic acid derivatives have been investigated as scaffolds for proteasome inhibitors, where the piperidine ring serves as a template to position key interacting moieties. nih.gov
The design of novel inhibitors often involves creating a pharmacophore model based on the key interactions of a known ligand. For a hypothetical target of this compound, a rational design strategy would involve:
Identifying the key binding interactions: This would include the ionic interaction of the carboxylate, the hydrogen bond donor/acceptor capabilities of the amine, and potential hydrophobic or pi-stacking interactions involving the unsaturated ring.
Computational modeling and docking studies: These would be used to predict the binding mode of this compound and its analogues within the active site of the target.
Synthesis of focused libraries of analogues: Based on the modeling data, new derivatives with systematic modifications would be synthesized to test the design hypotheses.
This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.
Applications of this compound and its Derivatives as Organocatalysts
While specific examples of this compound being used as an organocatalyst are not prominent in the literature, its structural similarity to proline and pipecolic acid, both of which are effective organocatalysts, suggests its potential in this area.
(S)-Pipecolic acid, the saturated analogue of this compound, has been successfully employed as an organocatalyst in asymmetric Mannich reactions. nih.govacs.org It catalyzes the reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate (B1226380) to produce both syn- and anti-products with high enantioselectivities. nih.govacs.org This is in contrast to (S)-proline, which predominantly yields the syn-product. nih.gov
The catalytic cycle of such reactions typically involves the formation of a chiral enamine intermediate from the catalyst and the aldehyde. The stereochemical outcome of the reaction is then dictated by the facial selectivity of the enamine's attack on the electrophile. The different stereochemical outcomes observed with (S)-pipecolic acid compared to (S)-proline are attributed to the different conformations of the six-membered piperidine ring versus the five-membered pyrrolidine (B122466) ring, which influences the geometry of the transition state. nih.gov
Given these precedents, this compound could potentially serve as a novel chiral organocatalyst. The presence of the double bond would introduce conformational constraints that are different from both proline and saturated pipecolic acid, potentially leading to unique reactivity and selectivity in asymmetric transformations. The table below provides a comparative overview of the catalytic performance of (S)-proline and (S)-pipecolic acid in a model asymmetric Mannich reaction, highlighting the potential for new catalysts like this compound to offer alternative selectivities.
| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of major product |
| (S)-Proline | Predominantly syn | High (>95%) |
| (S)-Pipecolic acid | ~1:1 to 2:1 | High (>98%) for both diastereomers |
Further research into the synthesis and catalytic application of this compound and its derivatives is warranted to explore its potential in asymmetric catalysis and to uncover novel reaction pathways and selectivities.
Mechanistic Understanding of Catalytic Processes
The biosynthesis and conversion of this compound, identified as the enamine 2,3-dehydropipecolic acid (2,3-DP), are governed by a series of precise enzymatic reactions. These catalytic processes are central to the formation of pipecolic acid, a key regulator in plant immunity. The mechanistic understanding of these transformations involves the sequential action of an aminotransferase and a reductase.
Formation of this compound by AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1)
The initial step in the biosynthesis of this compound from L-lysine is catalyzed by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1). In vitro and in planta studies have elucidated a plausible multi-step mechanism for this conversion. The process begins with the ALD1-mediated transamination of L-lysine, which involves the transfer of the α-amino group from L-lysine to an acceptor α-keto acid, such as pyruvate (B1213749) researchgate.netnih.gov. This reaction yields ε-amino-α-keto caproic acid (KAC) nih.gov.
Following the transamination, KAC undergoes a spontaneous dehydrative cyclization to form the ketimine intermediate, Δ¹-piperideine-2-carboxylic acid (1,2-DP) nih.gov. This cyclic intermediate is then subject to isomerization, leading to the formation of the more stable enamine, this compound (2,3-DP) researchgate.netnih.gov. This final product of the ALD1-catalyzed reaction has been detected in both in vitro assays and plant extracts researchgate.netnih.gov. While ALD1 can transaminate other amino acids in vitro, its primary physiological role appears to be the conversion of L-lysine to 2,3-DP researchgate.netnih.gov.
The proposed enzymatic cascade for the formation of this compound is summarized in the table below.
| Step | Reaction | Intermediate/Product | Enzyme |
| 1 | Transamination | ε-amino-α-keto caproic acid (KAC) | ALD1 |
| 2 | Dehydrative Cyclization | Δ¹-piperideine-2-carboxylic acid (1,2-DP) | Spontaneous |
| 3 | Isomerization | This compound (2,3-DP) | Spontaneous/Enzyme-assisted |
Reduction of this compound by SAR-DEFICIENT4 (SARD4)
The subsequent step in the biosynthesis of pipecolic acid is the reduction of the didehydro intermediate. This reaction is primarily catalyzed by the NAD(P)H-dependent reductase, SAR-DEFICIENT4 (SARD4) researchgate.netnih.govnih.gov. In vitro experiments have demonstrated that purified SARD4 protein can convert the product of the ALD1 reaction into pipecolic acid nih.gov.
The precise mechanism of this reduction is thought to involve the isomeric form of 2,3-DP. It is proposed that 2,3-DP exists in equilibrium with its ketimine tautomer, 1,2-DP nih.gov. While 2,3-DP is the more stable and abundant isomer, SARD4, which shares homology with ketimine reductases, is thought to act on the 1,2-DP intermediate nih.gov. The enzymatic reduction of 1,2-DP would then drive the equilibrium from 2,3-DP towards the formation of 1,2-DP, ultimately leading to the production of pipecolic acid nih.gov. This proposed mechanism is supported by the observation that in the absence of functional SARD4, plants accumulate 2,3-DP researchgate.net.
The key aspects of the SARD4-catalyzed reduction are outlined in the following table.
| Feature | Description |
| Enzyme | SAR-DEFICIENT4 (SARD4) |
| Substrate (proposed) | Δ¹-piperideine-2-carboxylic acid (1,2-DP) |
| Precursor | This compound (2,3-DP) in equilibrium with 1,2-DP |
| Cofactor | NAD(P)H |
| Product | Pipecolic acid |
| Reaction Type | Reduction |
While the overarching catalytic processes for the formation and conversion of this compound have been delineated, detailed kinetic parameters and structural analyses of the enzyme active sites are areas of ongoing research.
Derivatives and Analogues: Advanced Synthesis and Research Evaluation
Design and Synthesis of Novel Scaffolds and Substituted Analogues of (S)-4,5-Didehydropipecolic Acid
The design and synthesis of novel scaffolds based on this compound aim to explore new chemical space and develop compounds with unique properties. Synthetic strategies often focus on modifying the piperidine (B6355638) ring, the carboxylic acid moiety, or the nitrogen atom.
One approach involves the introduction of various substituents onto the piperidine ring to create a library of analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl groups at specific positions of the pipecolic acid backbone. This allows for the synthesis of a diverse range of C-substituted analogues. The general synthetic scheme for such modifications is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| N-protected this compound derivative | Arylboronic acid | Pd(PPh₃)₄ | N-protected aryl-substituted didehydropipecolic acid derivative |
| N-protected this compound derivative | Alkene | Grubbs' catalyst | N-protected ring-modified didehydropipecolic acid derivative |
Another strategy focuses on the construction of novel heterocyclic scaffolds fused to the didehydropipecolic acid core. nih.gov This can be achieved through multi-component reactions or tandem cyclization strategies, leading to complex molecular architectures with potential applications in medicinal chemistry. mdpi.com The design of these scaffolds is often guided by computational modeling to predict their potential interactions with biological targets. nih.gov For example, quinoline (B57606) and imidazopyrazine scaffolds have been synthesized and evaluated as inhibitors of various enzymes. nih.gov
The synthesis of these novel scaffolds and analogues often requires multi-step sequences and careful control of stereochemistry. The development of efficient and stereoselective synthetic routes is a key area of research in this field.
Systematic Evaluation of Modified Structures for Enhanced Biological Activity or Catalytic Performance
A systematic evaluation of the synthesized derivatives and analogues is crucial to understand the structure-activity relationships (SAR) and to identify compounds with enhanced biological activity or catalytic performance. This evaluation typically involves a combination of in vitro and in silico methods.
The biological activity of the modified structures is assessed using a variety of assays depending on the desired therapeutic target. For example, if the compounds are designed as enzyme inhibitors, their inhibitory potency (e.g., IC₅₀ or Kᵢ values) is determined against the target enzyme. The SAR studies aim to correlate specific structural modifications with changes in biological activity. For instance, the introduction of different substituents on the piperidine ring can significantly impact the binding affinity of the molecule to its target protein.
The following table provides a hypothetical example of an SAR study for a series of this compound derivatives as inhibitors of a specific enzyme:
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| 1 | H | H | 50 |
| 2a | Phenyl | H | 15 |
| 2b | 4-Chlorophenyl | H | 5 |
| 2c | 4-Methoxyphenyl | H | 25 |
| 3a | H | Methyl | 40 |
| 3b | H | Ethyl | 35 |
In addition to biological activity, the catalytic performance of modified structures can also be evaluated. For example, derivatives of this compound can be used as organocatalysts in asymmetric synthesis. The efficiency of these catalysts is assessed by measuring the yield and enantiomeric excess (ee) of the product in a model reaction. By systematically varying the substituents on the catalyst, it is possible to optimize its performance.
Incorporation into Peptidic and Non-Peptidic Structures for Biological Probe Development
The unique structural features of this compound and its derivatives make them valuable building blocks for the development of biological probes. nih.gov These probes are designed to study biological processes by interacting with specific targets, such as proteins or nucleic acids.
Incorporation into peptidic structures can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. The resulting peptides can be used as fluorescent probes by attaching a fluorophore to either the peptide backbone or a side chain. nih.gov These probes can be used to visualize the localization and dynamics of their target molecules in living cells. nih.gov The peptide sequence can be designed to confer specificity for a particular biological target. nih.gov
Non-peptidic structures incorporating this compound can also be developed as biological probes. For example, the piperidine scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags. These non-peptidic probes may offer advantages over peptidic probes in terms of cell permeability and metabolic stability. nih.gov The design of these probes often involves computational modeling to predict their binding to the target molecule.
The following table summarizes some examples of biological probes derived from this compound:
| Probe Type | Structure | Application |
| Fluorescent Peptide Probe | This compound-containing peptide labeled with a fluorophore | Imaging of protein-protein interactions |
| Affinity-Based Probe | Biotinylated derivative of this compound | Isolation and identification of binding partners |
| Non-peptidic Fluorescent Probe | This compound scaffold with an attached fluorophore | Sensing of specific ions or small molecules |
Investigating the Conformational Preferences of Derivatives in Biological Contexts
The three-dimensional conformation of this compound derivatives plays a critical role in their biological activity and catalytic performance. Therefore, understanding their conformational preferences is essential for rational drug design and catalyst development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of these molecules in solution. auremn.org.br By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the predominant conformation of the piperidine ring and the relative orientation of its substituents. mdpi.commdpi.com Variable temperature NMR experiments can provide insights into the dynamic behavior of these molecules and the energetic barriers between different conformations. mdpi.com
Computational methods, such as molecular mechanics and quantum chemical calculations, are also widely used to investigate the conformational preferences of this compound derivatives. mdpi.com These methods can be used to calculate the relative energies of different conformers and to predict the most stable conformations. nih.gov The combination of experimental NMR data and computational modeling provides a comprehensive understanding of the conformational landscape of these molecules. mdpi.com
The conformational preferences of these derivatives can be influenced by their environment. For example, the conformation of a derivative in a nonpolar solvent may be different from its conformation in a polar solvent or when bound to a protein. nih.gov Therefore, it is important to study the conformational preferences of these molecules in biologically relevant contexts.
Advanced Analytical and Spectroscopic Methodologies in Research on S 4,5 Didehydropipecolic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information. The ¹H NMR spectrum is expected to show distinct signals for the olefinic protons of the tetrahydropyridine (B1245486) ring, the α-proton at the chiral center (C2), and the various methylene (B1212753) protons. The chemical shifts of these protons are highly sensitive to their electronic environment and spatial arrangement. mdpi.com Similarly, the ¹³C NMR spectrum would display unique resonances for each of the six carbon atoms, including the carboxyl carbon, the two sp² carbons of the double bond, the chiral α-carbon, and the two remaining sp³ carbons of the ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, connecting adjacent protons throughout the ring structure. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would link protons to their directly attached carbons and to carbons two to three bonds away, respectively. This data is essential for assigning each signal to a specific atom in the molecule and confirming the connectivity of the 4,5-double bond. nih.govderpharmachemica.com
Dynamic studies using NMR can also provide insight into the conformational flexibility of the six-membered ring and the effects of environmental changes, such as pH, on the molecule's structure. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for (S)-4,5-Didehydropipecolic Acid
This table is a representative example based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| C2 (CH) | ~4.0 | ~58.0 |
| C3 (CH₂) | ~2.4 (axial), ~2.2 (equatorial) | ~25.0 |
| C4 (CH) | ~5.8 | ~125.0 |
| C5 (CH) | ~5.9 | ~126.0 |
| C6 (CH₂) | ~3.5 (axial), ~3.2 (equatorial) | ~45.0 |
| Carboxyl (COOH) | ~10-12 (exchangeable) | ~175.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Metabolic Profiling and Pathway Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for tracing its role in biological pathways. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₆H₉NO₂. nih.gov
In the context of metabolic profiling, MS techniques, particularly when coupled with chromatography (LC-MS or GC-MS), are used to detect and quantify this compound (also known as baikiain) in complex biological samples, such as plant extracts. scielo.org.mxnih.gov This has been demonstrated in the identification of baikiain in tara flour.
A key application of MS is in pathway elucidation. Research into the biosynthesis of pipecolic acid in plant immunity has utilized MS to identify pathway intermediates. In these studies, this compound (referred to as 2,3-dehydropipecolic acid or DP in this context) was identified as the product of the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) acting on L-lysine. By using an isotopically labeled substrate (L-Lys-4,4,5,5-d₄), researchers observed a corresponding mass shift in the product, confirming that the reaction product retained these deuterated carbons and helping to establish the metabolic sequence. This demonstrates the power of MS to track the transformation of atoms through a metabolic pathway.
The fragmentation pattern of this compound in an MS/MS experiment would be expected to show characteristic losses, such as the loss of the carboxylic acid group (a loss of 45 Da) and α-cleavage of the ring adjacent to the nitrogen atom, which are typical fragmentation pathways for amino acids and cyclic amines. libretexts.org
Table 2: Application of Mass Spectrometry in the Biosynthesis of Pipecolic Acid
| Analytical Step | Methodology | Finding | Reference |
| Intermediate Identification | LC-MS analysis of in vitro enzyme assays | The product of the ALD1 enzyme acting on L-Lysine was identified as a dehydropipecolic acid intermediate. | youtube.com |
| Pathway Confirmation | Isotopic labeling with L-Lys-4,4,5,5-d₄ followed by MS analysis | The resulting product showed a mass increase of 4 Da compared to the unlabeled product, confirming the specific atoms retained from the precursor. | youtube.com |
| Metabolite Quantification | LC-MS analysis of plant extracts | Used to measure the accumulation of the dehydropipecolic acid intermediate and the final product, pipecolic acid, in plant tissues after pathogen exposure. | youtube.com |
X-ray Crystallography for Absolute Configuration Determination and Ligand-Target Complex Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. mdpi.com For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its (S)-stereochemistry. The technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to build a detailed 3D map of electron density, from which the precise position of every atom can be determined. researchgate.net
The determination of the absolute configuration of a chiral molecule without a heavy atom often requires the use of anomalous dispersion techniques or by co-crystallizing it with a molecule of known chirality. researchgate.net While no publicly available crystal structure for this compound itself was identified, this technique remains the gold standard for such assignments. mdpi.com
Furthermore, X-ray crystallography is invaluable for analyzing ligand-target complexes. If this compound were to be studied as an inhibitor or ligand for a specific protein, co-crystallizing the two would reveal the exact binding mode. This information would show the specific amino acid residues in the protein's active site that interact with the ligand, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformation adopted by the ligand upon binding. Such insights are critical for structure-based drug design and for understanding the biochemical function of the molecule.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org As a chiral compound, this compound is optically active and would therefore produce a characteristic CD spectrum. lookchem.com
The CD spectrum provides a unique spectral signature that is highly sensitive to the molecule's stereochemistry and conformation. nih.gov The (S)-enantiomer and its non-superimposable mirror image, the (R)-enantiomer, would produce mirror-image CD spectra. Therefore, CD spectroscopy can be used to confirm the enantiomeric identity of a sample. The sign and magnitude of the Cotton effects in the spectrum are directly related to the spatial arrangement of the atoms around the chiral center and any chromophores in the molecule, such as the carbon-carbon double bond and the carboxyl group.
While detailed CD spectra for peptides and proteins are widely used to estimate secondary structure content (e.g., α-helix, β-sheet), the spectra of small molecules like this compound are used to confirm its absolute configuration by comparing the experimental spectrum to a known standard or to spectra predicted by computational methods. nih.govrsc.org Studies have confirmed the identity of (S)-(−)-baikiain using optical rotation measurements, a related technique that measures the rotation of plane-polarized light at a single wavelength and confirms the sample's chirality.
Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Studies
Computational chemistry and molecular modeling serve as powerful predictive tools to complement experimental data, offering insights into the behavior of this compound at an atomic level. These methods can be used to explore its conformational landscape, predict its spectroscopic properties, and investigate its potential interactions with biological targets.
Molecular docking is a prominent computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). dergipark.org.tr In a hypothetical study, this compound could be docked into the active site of a target enzyme, such as the reductase from its biosynthetic pathway. youtube.com The simulation would calculate the binding free energy (ΔG) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. scielo.org.mxnih.gov This provides a structural hypothesis for how the molecule is recognized and bound by a protein.
Molecular dynamics (MD) simulations can extend these findings by simulating the movement of the ligand-protein complex over time. This can reveal the stability of the docked pose, conformational changes in the protein or ligand upon binding, and the role of solvent molecules in the interaction. For studying reaction mechanisms, quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the electronic changes during the enzymatic conversion of this compound, providing a deeper understanding of its chemical reactivity.
Table 3: Illustrative Output from a Hypothetical Molecular Docking Study
| Parameter | Description | Illustrative Value/Result |
| Target Protein | The enzyme or receptor being studied (e.g., SARD4 reductase). | PDB ID: [Hypothetical ID] |
| Binding Free Energy (ΔG) | An estimate of the binding affinity; more negative values indicate stronger binding. | -7.5 kcal/mol |
| Inhibition Constant (Ki) | The calculated inhibition constant based on the binding energy. | 1.5 µM |
| Interacting Residues | Amino acids in the active site forming key contacts with the ligand. | Tyr120, Ser155, Arg290 |
| Type of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with Ser155; Pi-cation interaction with Arg290 |
Future Research Directions and Unexplored Avenues for S 4,5 Didehydropipecolic Acid
Discovery of Novel Biological Activities and Untapped Molecular Targets
The established role of pipecolic acid in systemic acquired resistance (SAR) in plants provides a logical starting point for exploring the bioactivity of (S)-4,5-Didehydropipecolic acid. nih.govresearchgate.net However, its structural dissimilarity suggests it may possess a unique spectrum of biological activities. Future research should systematically screen this compound against a wide array of biological targets to uncover novel therapeutic and agrochemical applications.
Key areas for investigation include:
Antimicrobial Activity: Many natural product scaffolds, including those with heterocyclic rings, exhibit potent antimicrobial properties. mdpi.comnih.gov this compound should be tested against a diverse panel of pathogenic bacteria and fungi to determine its potential as a novel antibiotic or antifungal agent.
Anticancer Properties: The structural motifs present in this compound are found in various compounds with demonstrated anticancer activity. nih.govmdpi.com High-throughput screening against various cancer cell lines could reveal cytotoxic or cytostatic effects, warranting further investigation into its mechanism of action.
Enzyme Inhibition: The constrained ring structure and unsaturation make it a candidate for an enzyme inhibitor. It could be screened against key enzyme families, such as proteases, kinases, or metabolic enzymes, to identify specific molecular targets.
| Potential Biological Activity | Proposed Screening Target | Rationale |
| Antibacterial / Antifungal | Panel of Gram-positive and Gram-negative bacteria; pathogenic fungi. | Heterocyclic natural products are a rich source of antimicrobials. mdpi.comnih.gov |
| Anticancer | Diverse human cancer cell lines (e.g., breast, lung, colon). | Diterpenoid and other natural product derivatives show anticancer bioactivities. nih.govmdpi.com |
| Antiviral | Various viral replication assays (e.g., influenza, herpesviruses). | Dehydroabietic acid derivatives have shown antiviral properties. nih.gov |
| Enzyme Inhibition | Proteases, Kinases, Metabolic Enzymes. | Unique conformational constraints may allow for specific binding to enzyme active sites. |
Elucidation of Remaining Uncharacterized Biosynthetic Branches
The biosynthesis of pipecolic acid in plants from L-lysine is a complex process involving enzymes like AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT4 (SARD4). researchgate.netnih.gov Studies have shown that SARD4 contributes significantly to pipecolic acid production but is not the sole enzyme responsible for the final reduction step, indicating the existence of alternative or uncharacterized biosynthetic pathways. nih.gov
Future research should focus on:
Identifying Alternative Reductases: Genetic and biochemical approaches should be employed to identify the enzymes responsible for pipecolic acid biosynthesis in the absence of SARD4. This could reveal novel enzymatic functions and regulatory mechanisms.
Mapping the this compound Pathway: It is crucial to determine if this compound is a natural intermediate in a known pathway, a product of a novel branch, or a catabolite. Isotope labeling studies could trace the metabolic flux from lysine (B10760008) to this specific didehydro-isomer.
Regulatory Network Analysis: Understanding how the biosynthesis of pipecolic acid and its derivatives is regulated in response to environmental stimuli, such as pathogen attack, is essential. This involves studying the transcriptional regulation of the identified biosynthetic genes.
Development of Innovative and Sustainable Synthetic Strategies
To enable thorough biological evaluation and explore derivatization, efficient and sustainable methods for synthesizing this compound are required. Current synthetic routes can be complex and may not be suitable for large-scale production.
Future efforts in synthetic chemistry should explore:
C-H Bond Activation: This powerful strategy allows for the direct formation of carbon-carbon bonds, potentially streamlining the synthesis of the piperidine (B6355638) ring system from simple precursors in fewer steps. technologynetworks.com
Biocatalysis: Utilizing engineered enzymes or whole-cell systems could provide a highly stereoselective and environmentally friendly route to this compound, mimicking and optimizing its natural biosynthetic pathway.
Diversity-Oriented Synthesis (DOS): Starting from a common synthetic intermediate, DOS strategies can be employed to rapidly generate a library of this compound analogs with diverse substitutions and stereochemistries, facilitating structure-activity relationship (SAR) studies. nih.gov
Sustainable Monomer Approaches: Exploring novel synthetic routes using bio-renewable starting materials, such as those derived from 2,5-diketopiperazines, could lead to more sustainable and economically viable production methods. whiterose.ac.uk
| Synthetic Strategy | Key Advantage | Potential Application |
| C-H Bond Activation | Increased efficiency, reduced step count. | Efficient, scalable synthesis of the core scaffold. technologynetworks.com |
| Biocatalysis | High stereoselectivity, green chemistry. | Production of enantiomerically pure this compound. |
| Diversity-Oriented Synthesis | Rapid generation of analog libraries. | Exploration of structure-activity relationships. nih.gov |
| Sustainable Monomer Routes | Use of bio-renewable starting materials. | Environmentally friendly and cost-effective large-scale synthesis. whiterose.ac.uk |
Exploration of this compound as a Chemical Biology Probe
Chemical probes are indispensable tools for dissecting complex biological processes. By modifying this compound with specific functional groups, it can be transformed into a probe to identify its molecular targets and elucidate its mechanism of action.
Promising approaches include:
Photoaffinity Labeling: Introducing a photoreactive group (e.g., benzophenone (B1666685) or diazirine) would allow the molecule to covalently bind to its target protein upon UV irradiation, enabling subsequent identification by proteomics. unimi.it
Bioorthogonal Handles: Incorporating a terminal alkyne or azide (B81097) group would permit the use of click chemistry to attach reporter tags (e.g., fluorophores, biotin) for target visualization and pull-down experiments. unimi.it
Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to isolate and identify binding partners from cell lysates.
Integration with Emerging Technologies in Chemical and Biological Research
Advancements in technology offer powerful new ways to investigate this compound. Integrating these cutting-edge tools will accelerate the pace of discovery.
| Emerging Technology | Application in this compound Research |
| Computational Chemistry | In silico screening for potential protein targets through molecular docking; predicting ADME/T properties of derivatives. |
| CRISPR-Cas9 Gene Editing | Creating precise knockouts of biosynthetic genes in model organisms (e.g., Arabidopsis) to clarify biosynthetic pathways and biological function. |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of this compound bound to its molecular target, revealing the specific binding interactions. |
| Synthetic Biology | Engineering microbial hosts (e.g., E. coli, yeast) to produce the compound or novel derivatives through the introduction of heterologous biosynthetic pathways. mdpi.com |
| Advanced Mass Spectrometry | Metabolomic profiling to precisely quantify the levels of this compound and related metabolites in biological samples. |
By pursuing these interconnected research avenues, the scientific community can systematically unravel the chemical and biological properties of this compound, potentially leading to the development of new medicines, crop protection agents, and valuable tools for chemical biology.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst loading) in detail via platforms like Chemotion or Electronic Lab Notebooks (ELNs). Share synthetic protocols in open-access repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
